(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
A large number of synthetic cannabinoids (CBs) have been detected in herbal blends sold for recreational use. 1’-Naphthoyl indole represents the simplest form of this group of cannabimimetics. While the addition of an N-alkyl chain of four or more carbons generates compounds which potently activate CB receptors, short chain lengths are inactive at both central CB1 and peripheral CB2. This suggests that 1’-naphthoyl indole should have no appreciable affinity for either receptor. 1’-Naphthoyl-2-methylindole differs structurally from 1’-naphthoyl indole by having a methyl group attached at the two position of the indole ring. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
80749-33-3
VCID:
VC0158878
InChI:
InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3
SMILES:
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula:
C20H15NO
Molecular Weight:
285.3 g/mol
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
CAS No.: 80749-33-3
Reference Standards
VCID: VC0158878
Molecular Formula: C20H15NO
Molecular Weight: 285.3 g/mol
CAS No. | 80749-33-3 |
---|---|
Product Name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Molecular Formula | C20H15NO |
Molecular Weight | 285.3 g/mol |
IUPAC Name | (2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 |
Standard InChIKey | OTDPQVHIHSTMFS-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 |
Description | A large number of synthetic cannabinoids (CBs) have been detected in herbal blends sold for recreational use. 1’-Naphthoyl indole represents the simplest form of this group of cannabimimetics. While the addition of an N-alkyl chain of four or more carbons generates compounds which potently activate CB receptors, short chain lengths are inactive at both central CB1 and peripheral CB2. This suggests that 1’-naphthoyl indole should have no appreciable affinity for either receptor. 1’-Naphthoyl-2-methylindole differs structurally from 1’-naphthoyl indole by having a methyl group attached at the two position of the indole ring. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
Synonyms | (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone |
Reference | 1.Kikura-Hanajiri, R.,Uchiyama, N., and Goda, Y. Survey of current trends in the abuse of psychotropic substances and plants in Japan. Leg.Med.(Tokyo) 13(3), 109-115 (2011). |
PubChem Compound | 11778684 |
Last Modified | Nov 11 2021 |
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